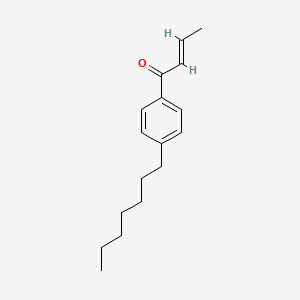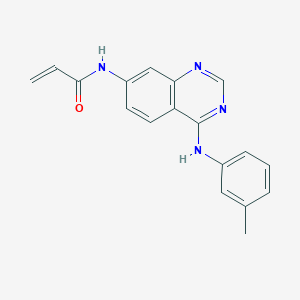![molecular formula C12H12N4O2 B10821765 (5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)
(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US8933095, 14 involves multiple steps, including the formation of the thienopyrimidine scaffold and subsequent functionalization to achieve the final structure. The exact synthetic routes and reaction conditions are proprietary and detailed in specific patents and scientific literature .
Industrial Production Methods
Industrial production methods for US8933095, 14 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
US8933095, 14: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
US8933095, 14: has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of multi-drug resistance-associated transporters.
Biology: Investigated for its effects on cellular transport mechanisms and its potential to overcome drug resistance in cancer cells.
Medicine: Explored as a potential therapeutic agent for conditions involving multi-drug resistance, such as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The mechanism of action of US8933095, 14 involves the inhibition of multi-drug resistance-associated transporters ABCC1, ABCB1, and ABCG2. These transporters are responsible for the efflux of various drugs out of cells, contributing to drug resistance. By inhibiting these transporters, US8933095, 14 enhances the intracellular concentration of therapeutic agents, thereby increasing their efficacy .
Comparison with Similar Compounds
US8933095, 14: is unique due to its triple inhibition of ABCC1, ABCB1, and ABCG2, which distinguishes it from other compounds that may only target one or two of these transporters. Similar compounds include:
Verapamil: Inhibits ABCB1 but not ABCC1 or ABCG2.
Ko143: Specifically inhibits ABCG2.
These comparisons highlight the broad-spectrum activity of US8933095, 14 , making it a valuable tool in overcoming multi-drug resistance in various therapeutic contexts.
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H12N4O2/c13-10-6-8-7-15(9-4-2-1-3-5-9)14-11(8)16(18)12(10)17/h1-5,7,10,18H,6,13H2/t10-/m0/s1 |
InChI Key |
AUAOKUNOKVGYJP-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=NN(C=C21)C3=CC=CC=C3)O)N |
Canonical SMILES |
C1C(C(=O)N(C2=NN(C=C21)C3=CC=CC=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821688.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)


![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)


![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)



![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)

